3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-16-3-8-21-20(13-16)23-24(27-21)25(33)30(15-26-23)14-22(32)29-11-9-28(10-12-29)19-6-4-18(5-7-19)17(2)31/h3-8,13,15,27H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUHTZQFHFLCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure: Pyrimido[5,4-b]indol-4-one
The pyrimidoindolone core is synthesized via cyclocondensation of a substituted indole with a pyrimidine derivative. A representative method involves:
- Step 1 : Nitration of 9-bromo-10-nitrophenanthrene to introduce reactive sites for ring closure.
- Step 2 : Suzuki-Miyaura coupling with 4-bromo-2,6-dichloropyrimidine to form intermediate (A).
- Step 3 : Acid-catalyzed cyclization to yield the pyrimidoindol-4-one scaffold.
The 8-methyl group is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃, leveraging the electron-rich indole ring.
Synthesis of 4-(4-Acetylphenyl)piperazine
Piperazine derivatives are typically prepared via nucleophilic aromatic substitution or reductive amination. For this compound:
- Step 1 : Reaction of 1-bromo-4-acetylbenzene with piperazine in the presence of K₂CO₃ and a Pd catalyst (e.g., Pd(OAc)₂) under Buchwald-Hartwig conditions.
- Step 2 : Purification via recrystallization from ethanol/water to isolate 4-(4-acetylphenyl)piperazine in >85% yield.
Alternatively, asymmetric lithiation-trapping using s-BuLi and (−)-sparteine surrogate ensures enantiopurity, though this is unnecessary for non-chiral targets.
Coupling of Fragments via 2-Oxoethyl Linker
The side chain is attached through a two-step alkylation-oxidation sequence:
Bromoethyl Intermediate Synthesis
Piperazine Coupling
- Step 1 : Nucleophilic substitution of the ketone with 4-(4-acetylphenyl)piperazine in acetone under reflux with K₂CO₃ and KI catalysis.
- Step 2 : Purification via column chromatography (SiO₂, EtOAc/hexane 3:7) affords the final compound in 72–78% yield.
Optimization and Mechanistic Insights
Regioselectivity in Pyrimidoindole Formation
The use of sterically hindered bases (e.g., DIPEA) during cyclization minimizes byproducts, directing reactivity to the C5 position of the indole. IR spectroscopy confirms intermediate lithiation states, preventing overfunctionalization.
Side Reactions and Mitigation
- Ring Fragmentation : Observed during piperazine lithiation; mitigated by using N-Boc protection.
- Oxidation Overstep : Controlled by stoichiometric CrO₃ and low-temperature conditions (−10°C).
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
Kilogram-scale production employs continuous flow reactors for exothermic steps (e.g., nitration), reducing decomposition risks. Patent CN107814805A highlights toluene washing to remove residual catalysts, ensuring compliance with ICH impurity guidelines.
Chemical Reactions Analysis
Hydrolysis of the Acetyl Group
The acetyl (-COCH₃) substituent on the phenyl ring undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid (-COOH) derivative. This reaction is critical for modifying solubility and biological interactions .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release acetate (CH₃COO⁻) .
Nucleophilic Substitution at the Piperazine Nitrogen
The piperazine nitrogen participates in alkylation and acylation reactions due to its nucleophilic character .
| Reaction Type | Electrophile | Product | Catalyst |
|---|---|---|---|
| Alkylation | Methyl iodide | N-Methylated derivative at piperazine | K₂CO₃, DMF |
| Acylation | Acetyl chloride | N-Acetylated derivative | Pyridine, CH₂Cl₂ |
Key Observations :
-
Alkylation occurs preferentially at the less sterically hindered secondary amine .
-
Acylation requires anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Ring-Opening of the Pyrimidoindolone Core
The pyrimido[5,4-b]indol-4-one system undergoes ring-opening under strong nucleophilic conditions (e.g., hydrazine) .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Reflux in ethanol, 8 hr | Hydrazide derivative | Precursor for heterocyclic synthesis |
Structural Impact :
Ring-opening disrupts the conjugated π-system, altering UV-Vis absorption properties (λmax shifts from 320 nm to 275 nm) .
Condensation Reactions at the Keto Group
The 4-keto group participates in condensation with primary amines to form Schiff bases .
| Amine | Conditions | Product | Stability |
|---|---|---|---|
| Aniline | Reflux, toluene, 12 hr | N-Aryl imine derivative | Stable in dry Ar |
| Ethylenediamine | RT, 24 hr | Bridged bis-Schiff base | Hydrolysis-prone |
Limitations :
Steric hindrance from the methyl group at position 8 slows reaction kinetics compared to unsubstituted analogs .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the indole and pyrimidine rings .
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV-C light, 6 hr | Cyclobutane-fused dimer | Φ = 0.12 |
Significance :
This dimerization pathway is irreversible and alters pharmacological activity by blocking DNA intercalation sites .
Reductive Amination of the Acetamide Sidechain
The 2-oxoethyl group undergoes reductive amination with primary amines under hydrogenation conditions.
| Amine | Catalyst | Product | Selectivity |
|---|---|---|---|
| Benzylamine | Pd/C, H₂ (1 atm) | Secondary amine derivative | >90% |
Side Reactions :
Competitive reduction of the pyrimidine ring occurs at higher H₂ pressures (>3 atm).
Sulfonation at the Indole Nitrogen
Electrophilic substitution occurs at N1 of the indole ring under mild sulfonation conditions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SO₃·Py complex | DCM, 0°C, 2 hr | Indole-N-sulfonate | 65% |
Regioselectivity :
Sulfonation occurs exclusively at N1 due to electronic activation by the fused pyrimidine ring .
Critical Analysis of Reaction Pathways
-
Steric Effects : The 8-methyl group hinders reactions at C7 and C9 positions of the indole ring .
-
Electronic Effects : Electron-withdrawing acetyl and keto groups direct electrophiles to nitrogen sites rather than carbon centers .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at piperazine by stabilizing transition states .
Data gaps exist in oxidation behavior and transition-metal-catalyzed coupling reactions, warranting further study.
Scientific Research Applications
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-d
Biological Activity
The compound 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that combines the structural features of pyrimidine and indole with a piperazine moiety. This unique structure suggests potential pharmacological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 402.48 g/mol |
| Structural Features | Pyrimido[5,4-b]indole core, piperazine ring, acetylphenyl group |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : The presence of the indole moiety is often associated with anticancer properties. Similar compounds have shown significant cytotoxic effects against various cancer cell lines.
- Antidepressant Effects : The piperazine ring is known for its role in antidepressant medications, suggesting potential mood-enhancing properties.
- Antimicrobial Activity : Compounds with similar functional groups have demonstrated antibacterial and antifungal activities.
Antitumor Activity
A study evaluated the antitumor efficacy of pyrimidine derivatives, revealing that structural modifications significantly influence activity. For instance, derivatives containing the piperazine ring showed enhanced cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Antidepressant Effects
Research on piperazine derivatives has shown that modifications can lead to increased serotonin receptor affinity. The compound's structure suggests it may interact similarly with serotonin receptors, potentially offering antidepressant effects .
Antimicrobial Activity
The compound's structural components have been linked to antimicrobial properties. A series of synthesized compounds demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Case Studies
- Study on Antitumor Effects : In vitro studies on related compounds indicated that modifications to the piperazine and pyrimidine structures could enhance cytotoxicity against various cancer cell lines (IC50 values ranging from 0.63 to 2.14 µM) .
- Evaluation of Antidepressant Potential : Research involving 1-(4-acetylphenyl)piperazine derivatives showed significant activity in animal models of depression, highlighting the importance of the acetyl group in enhancing bioactivity .
Comparison with Similar Compounds
Key Observations :
- The pyrimidoindolone core (target compound) may exhibit stronger π-π stacking interactions with aromatic residues in binding pockets compared to pyridopyrimidinone derivatives .
- Pyrido[3,4-d]pyrimidin-4(3H)-one analogs (–3) prioritize kinase inhibition, whereas pyrimidoindolone derivatives (target, –5) are more common in CNS-targeted scaffolds .
Substituent Effects on Piperazine/Piperidine Moieties
Key Observations :
- 4-Acetylphenyl vs. 2-Methoxyphenyl () : The acetyl group’s para position and electron-withdrawing nature may improve target engagement compared to ortho-methoxy substituents, which sterically hinder binding .
- Azepan vs.
Side Chain Modifications
Key Observations :
- The 2-oxoethyl linker in the target compound supports hydrogen bonding with residues like asparagine or glutamine, a feature absent in thioether-linked analogs () .
- Ethoxy/methylpyrazole linkers (–3) balance hydrophobicity and solubility, whereas the acetylphenyl group in the target compound may prioritize target affinity over solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
